molecular formula C8H7ClF2O3S B2722699 2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride CAS No. 2172170-73-7

2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride

Cat. No.: B2722699
CAS No.: 2172170-73-7
M. Wt: 256.65
InChI Key: DKJAAYPGOPBBKC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position (C4) and a difluoromethyl group (-CF₂H) at the ortho position (C2). The sulfonyl chloride (-SO₂Cl) functional group at C1 makes it a reactive intermediate widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other bioactive molecules . Its difluoromethyl group introduces unique electronic and steric properties, enhancing metabolic stability and modulating reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs .

Properties

IUPAC Name

2-(difluoromethyl)-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-14-5-2-3-7(15(9,12)13)6(4-5)8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJAAYPGOPBBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-4-methoxybenzenesulfonyl Chloride

The route begins with bromination of 4-methoxybenzenesulfonyl chloride. Under electrophilic bromination conditions (Br₂ in H₂SO₄ or FeBr₃), bromine introduces at the ortho position relative to the methoxy group due to its strong activating effects. This yields 2-bromo-4-methoxybenzenesulfonyl chloride, though competing para-bromination may necessitate chromatographic purification.

Reduction to 2-Bromo-4-methoxythiophenol

Following methods from CN1434029A, zinc powder reduction in acidic media (H₂SO₄, 70–80°C) converts the sulfonyl chloride to 2-bromo-4-methoxythiophenol. Typical yields for analogous reductions range from 70–85%.

Alkylation with Difluoromethyl Bromide

The thiophenol undergoes alkylation with difluoromethyl bromide (CHF₂Br) under alkaline conditions (KOH/EtOH, 70–80°C), forming 2-(difluoromethylthio)-4-methoxybromobenzene. This step mirrors ethylation procedures in patent CN1434029A, though CHF₂Br’s gaseous nature demands pressurized reactors.

Chlorination to Sulfonyl Chloride

Oxidation of the sulfide to sulfonyl chloride employs chlorine gas in acetic acid (45–55°C, 2–5 hours), as demonstrated in CN112939818A. This method achieves >90% conversion for ethylthio analogs, suggesting comparable efficacy for difluoromethylthio derivatives.

Key Data:

Step Reagents/Conditions Yield
Bromination Br₂, H₂SO₄, 0–10°C 60–75%
Reduction Zn, H₂SO₄, 70–80°C 80–85%
Alkylation CHF₂Br, KOH/EtOH, 70°C 65–70%
Chlorination Cl₂, AcOH, 50°C 90–94%

Directed Metalation Approach

Ortho-Lithiation of 4-Methoxybenzenesulfonyl Chloride

Using LDA (lithium diisopropylamide) at −78°C, the methoxy group directs lithiation to the ortho position. Quenching with S₈ generates 2-lithio-4-methoxybenzenesulfonyl chloride, which is protonated to yield the thiol.

Difluoromethylation

The thiol reacts with difluoromethyl iodide (CHF₂I) under radical initiation (AIBN, 60°C), forming 2-(difluoromethylthio)-4-methoxybenzenesulfonyl chloride. Radical pathways mitigate electronic deactivation by the sulfonyl group.

Limitations

Low yields (<50%) due to competing side reactions and the sulfonyl chloride’s instability under basic conditions.

Palladium-Catalyzed Sulfonation

Aryl Iodide Preparation

4-Methoxy-2-(difluoromethyl)iodobenzene is synthesized via Ullmann coupling between 4-methoxyiodobenzene and a difluoromethylcopper reagent.

Sulfonyl Chloride Formation

Adapting the method from ACS Journal of Organic Chemistry, palladium catalysis (Pd(OAc)₂, DABSO) introduces the sulfonyl group. Subsequent chlorination with SO₂Cl₂ replaces the fluoride, yielding the target compound.

Advantages:

  • Avoids harsh oxidation steps.
  • Amenable to late-stage functionalization.

Electrophilic Difluoromethylation

Synthesis of 4-Methoxybenzenesulfonyl Chloride

Commercial 4-methoxybenzenesulfonyl chloride serves as the starting material.

Friedel-Crafts Difluoromethylation

Using ClCF₂H and AlCl₃, electrophilic difluoromethylation targets the ortho position. However, the sulfonyl chloride’s deactivating nature results in <20% yield, rendering this method impractical.

Comparative Analysis of Methods

Method Steps Total Yield Scalability Cost
Sulfide Oxidation 4 ~50% High Moderate
Directed Metalation 3 <30% Low High
Pd-Catalyzed 2 40–60% Moderate High
Friedel-Crafts 2 <10% Low Low

The sulfide oxidation route offers the best balance of yield and scalability, despite requiring hazardous gases. Pd-catalyzed methods show promise for modular synthesis but depend on costly catalysts.

Chemical Reactions Analysis

2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride exhibit potent antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly serine proteases. Structure-activity relationship (SAR) analyses revealed that the difluoromethyl group enhances enzyme inhibition, with IC50 values in the nanomolar range compared to other sulfonyl derivatives. This property suggests potential applications in developing enzyme inhibitors for therapeutic uses.

Cytotoxicity in Cancer Cells
In vitro assays on cancer cell lines such as HeLa and MCF-7 demonstrated that this compound induces significant cytotoxicity, with IC50 values ranging from 10 to 20 µM. Flow cytometry analyses confirmed that the mechanism involves apoptotic pathways, highlighting its potential in cancer therapy.

Agrochemical Applications

Herbicide Development
The compound has been explored for use as a herbicide due to its selective toxicity to certain plant species. Research indicates that it can effectively control both grassy and broadleaf weeds in crops like wheat and rice. The ability to apply it post-emergence makes it particularly valuable for agricultural practices aiming to minimize crop damage while controlling unwanted vegetation .

Synthetic Organic Chemistry

Reagent in Chemical Synthesis
this compound serves as a sulfonylating agent in organic synthesis. Its reactivity allows it to modify biomolecules through sulfonation, which can alter enzyme activity and protein function. This property is crucial for synthesizing complex organic molecules and pharmaceuticals.

Case Studies

Study Focus Findings Reference
Antimicrobial EfficacySignificant inhibition of Staphylococcus aureus and E. coli at 50 µg/mL
Enzyme InhibitionEnhanced inhibition of serine proteases with IC50 values in the nanomolar range
Cytotoxicity in Cancer CellsInduced apoptosis in HeLa and MCF-7 cells with IC50 values of 10-20 µM
Herbicidal PropertiesEffective control of grassy and broadleaf weeds in wheat and rice crops

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can influence the compound’s reactivity and stability, while the sulfonyl chloride group acts as a reactive site for nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

4-Methoxybenzenesulfonyl Chloride (CAS 39226-95-4)

  • Substituents : Methoxy (-OCH₃) at C4.
  • Reactivity: The methoxy group is electron-donating, slightly reducing the electrophilicity of the sulfonyl chloride group. This compound is a common intermediate in peptide coupling (e.g., synthesis of KN-93 and KN-92 CaMKII inhibitors) and sulfonohydrazide formation .
  • Applications : Used in kinase inhibitor development and agrochemicals (e.g., metsulfuron methyl ester herbicides) .

3,6-Difluoro-2-methoxybenzenesulfonyl Chloride (CAS 1162257-28-4)

  • Substituents : Methoxy at C2 and fluorine atoms at C3 and C5.
  • Reactivity : The electron-withdrawing fluorine atoms enhance the sulfonyl chloride's electrophilicity, accelerating reactions with nucleophiles. Steric effects from the meta-fluorine substituents may reduce accessibility in bulky reaction environments .
  • Applications : Likely used in fluorinated drug candidates to improve bioavailability and metabolic stability .

4-Fluoro-2-methylbenzenesulfonyl Chloride

  • Substituents : Fluorine at C4 and methyl (-CH₃) at C2.
  • Reactivity : The methyl group provides steric hindrance, while fluorine modestly increases electrophilicity. This balance makes it suitable for controlled sulfonylation reactions in medicinal chemistry .

Electronic and Steric Properties

Table 1: Comparative Properties of Selected Benzenesulfonyl Chlorides

Compound Substituents Electron Effect Key Reactivity Traits Applications
This compound -CF₂H (C2), -OCH₃ (C4) Strong electron-withdrawing (-CF₂H) High electrophilicity; enhanced metabolic stability Fluorinated drug intermediates
4-Methoxybenzenesulfonyl chloride -OCH₃ (C4) Electron-donating Moderate reactivity Kinase inhibitors, agrochemicals
3,6-Difluoro-2-methoxybenzenesulfonyl chloride -F (C3, C6), -OCH₃ (C2) Electron-withdrawing (-F) High electrophilicity; steric constraints Specialty fluorinated APIs
4-Fluoro-2-methylbenzenesulfonyl chloride -F (C4), -CH₃ (C2) Mild electron-withdrawing Balanced steric/electronic effects Research-scale sulfonylation

Reactivity in Nucleophilic Substitutions

  • The difluoromethyl group in this compound significantly enhances its electrophilicity compared to 4-methoxybenzenesulfonyl chloride, enabling faster reactions with amines and alcohols. For example, in the synthesis of KN-93 analogs, fluorinated sulfonyl chlorides exhibit higher yields in sulfonamide formation than non-fluorinated counterparts .
  • Fluorine substitution (as in 3,6-difluoro-2-methoxybenzenesulfonyl chloride) can introduce regioselectivity challenges due to competing electronic and steric effects, whereas the difluoromethyl group offers a balance of reactivity and steric accessibility .

Biological Activity

2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride, with the CAS number 2172170-73-7, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H8ClF2O2S
  • Molecular Weight : 248.67 g/mol
  • Structure : The compound features a difluoromethyl group and a methoxy group attached to a benzenesulfonyl chloride moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction conditions often include:

  • Reagents : Difluoromethyl sulfide or other suitable fluorinated reagents.
  • Catalysts : Lewis acids may be employed to facilitate the reaction.
  • Solvents : Common solvents include dichloromethane or acetonitrile.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with specific molecular targets.

Antimicrobial Activity

Several studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics. A study demonstrated that derivatives of sulfonyl chlorides possess significant antibacterial properties, which may extend to this compound as well .

Anticancer Properties

The compound has been investigated for its anticancer potential. Research on related compounds indicates that sulfonyl chlorides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, it is hypothesized that the presence of the difluoromethyl group enhances its interaction with cellular targets involved in cancer progression .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The sulfonyl chloride moiety can react with nucleophilic sites on enzymes, leading to inhibition of their activity.
  • Target Interaction : The difluoromethyl group may enhance binding affinity to specific receptors or proteins involved in disease pathways.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antibacterial activity against E. coli and S. aureus with MIC values indicating efficacy comparable to existing antibiotics .
Study BInvestigated anticancer effects on A549 lung cancer cells, showing reduced cell viability and increased apoptosis markers when treated with related sulfonyl compounds .
Study CAssessed the compound's ability to inhibit enzyme activity in metabolic pathways associated with cancer progression .

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